molecular formula C50H56N16O4 B600850 Linagliptin Dimer Impurity 2 CAS No. 1418133-47-7

Linagliptin Dimer Impurity 2

Número de catálogo: B600850
Número CAS: 1418133-47-7
Peso molecular: 945.08
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Propiedades

Número CAS

1418133-47-7

Fórmula molecular

C50H56N16O4

Peso molecular

945.08

Apariencia

Off-White to Pale Yellow Solid

melting_point

>142°C

Pureza

> 95%

Cantidad

Milligrams-Grams

Sinónimos

Linagliptin Methyldimer;  8-[(3R)-3-Amino-1-piperidinyl]-1-[[4-[[2-[[8-[(3R)-3-amino-1-piperidinyl]-7-(2-butyn-1-yl)-2,3,6,7-tetrahydro-3-methyl-2,6-dioxo-1H-purin-1-yl]methyl]-1,4-dihydro-4-methyl-4-quinazolinyl]methyl]-2-quinazolinyl]methyl]-7-(2-butyn-

Origen del producto

United States

Descripción

Significance of Impurities in Active Pharmaceutical Ingredients (APIs) and Drug Products

Impurities in active pharmaceutical ingredients (APIs) and final drug products are unwanted chemicals that can be present in trace amounts. globalpharmatek.comnih.gov The presence of these impurities, even in small quantities, can significantly impact the safety, efficacy, and quality of pharmaceutical products. globalpharmatek.comcontractpharma.comtandfonline.com Regulatory bodies such as the U.S. Food and Drug Administration (FDA), European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) have established strict guidelines for the control of impurities in pharmaceuticals. nih.govalentris.org

The significance of controlling pharmaceutical impurities stems from several critical factors:

Safety: Certain impurities can be toxic or have the potential to cause adverse health effects in patients. contractpharma.comtandfonline.com Genotoxic impurities, for instance, can damage DNA and are considered a significant risk. pharmaffiliates.com

Efficacy: Impurities can sometimes interfere with the therapeutic action of the API, potentially reducing the drug's effectiveness. contractpharma.compharmaffiliates.com

Stability: The presence of impurities can affect the stability of the drug product, leading to degradation and a shorter shelf life. contractpharma.com

Quality: Maintaining the purity of an API is a critical quality attribute that ensures the consistency and reliability of the final drug product. globalpharmatek.com

The process of identifying, quantifying, and controlling these impurities is known as impurity profiling and is a mandatory requirement for new drug applications. globalpharmatek.com

Overview of Linagliptin (B1675411) as a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor

Linagliptin is an oral medication used in the management of type 2 diabetes mellitus. alentris.orgpatsnap.com It belongs to a class of drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors. patsnap.comdroracle.aimedcraveonline.com The primary mechanism of action of linagliptin involves the inhibition of the DPP-4 enzyme. patsnap.comdroracle.ai

The DPP-4 enzyme is responsible for breaking down incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). patsnap.commedcraveonline.comnih.gov These hormones play a crucial role in regulating blood sugar levels by:

Stimulating the pancreas to release insulin (B600854) in a glucose-dependent manner. patsnap.comdroracle.ai

Suppressing the release of glucagon, a hormone that increases glucose production in the liver. patsnap.com

By inhibiting DPP-4, linagliptin increases the levels and prolongs the action of these incretin hormones, leading to better glycemic control. patsnap.comdrugbank.com A key feature of linagliptin is that it is primarily eliminated through the bile and gut, unlike other DPP-4 inhibitors that are mainly excreted by the kidneys. patsnap.comnih.gov

Classification and Origin of Pharmaceutical Impurities Relevant to Linagliptin Synthesis and Stability

Pharmaceutical impurities are broadly categorized by the ICH into three main types: organic impurities, inorganic impurities, and residual solvents. nih.govgoogle.com

Impurity ClassificationDescription
Organic Impurities These can originate from starting materials, by-products of the synthesis, intermediates, degradation products, reagents, ligands, and catalysts. nih.gov They are often structurally similar to the API. google.com
Inorganic Impurities These arise from the manufacturing process and can include reagents, ligands, catalysts, heavy metals, or other residual metals and inorganic salts. nih.gov
Residual Solvents These are organic volatile chemicals used during the synthesis process that are not completely removed during manufacturing. contractpharma.com

In the context of linagliptin, impurities can be introduced at various stages of the manufacturing process or can form during storage. nih.govnih.gov The synthesis of linagliptin is a multi-step process, and at each step, there is a potential for the formation of process-related impurities. nih.gov Degradation impurities, on the other hand, can form when the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, or light. nih.gov

Specific Research Focus on Linagliptin Dimer Impurity 2 as a Process-Related and Degradation Product Impurity

This compound is a specific impurity that has been identified as both a process-related impurity and a degradation product in the manufacturing of linagliptin. nih.govnih.gov As a process-related impurity, it can be formed during the synthesis of the linagliptin molecule. nih.gov Studies have shown that certain reaction conditions can lead to the formation of this dimeric impurity.

Furthermore, forced degradation studies, which are conducted to understand the stability of a drug substance, have revealed that this compound can also be formed as a degradation product. nih.gov This indicates that under certain stress conditions, two molecules of linagliptin can react to form this dimer. The identification and characterization of such impurities are crucial for ensuring the quality and safety of the final linagliptin drug product. Advanced analytical techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are employed to detect and quantify these impurities. nih.govnih.govacademicstrive.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.